molecular formula C12H19BN2O2 B11873311 4,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

4,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Cat. No.: B11873311
M. Wt: 234.10 g/mol
InChI Key: FLABVXTZFPMAMW-UHFFFAOYSA-N
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Description

4,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a chemical compound with the molecular formula C12H19BN2O2 and a molecular weight of 234.1 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and a boronic acid pinacol ester moiety. It is commonly used in organic synthesis and has applications in various fields such as medicinal chemistry, materials science, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the borylation of 4,6-dimethylpyrimidine. One common method is the reaction of 4,6-dimethylpyrimidine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and safety of the process. The use of high-purity starting materials and rigorous quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.

Major Products

    Aryl or Vinyl Pyrimidines: Formed through Suzuki-Miyaura coupling reactions.

    Boronic Acids: Formed through oxidation of the boronic acid pinacol ester moiety.

Scientific Research Applications

4,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is primarily related to its ability to participate in cross-coupling reactions. The boronic acid pinacol ester moiety can form a complex with palladium catalysts, facilitating the transfer of the aryl or vinyl group to the pyrimidine ring . This process involves the formation of a palladium-boron intermediate, which undergoes transmetalation and reductive elimination to yield the final product.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine stands out due to its unique combination of a pyrimidine ring and a boronic acid pinacol ester moiety. This structure imparts distinct reactivity and versatility, making it a valuable tool in various fields of research and industry.

Properties

Molecular Formula

C12H19BN2O2

Molecular Weight

234.10 g/mol

IUPAC Name

4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

InChI

InChI=1S/C12H19BN2O2/c1-8-10(9(2)15-7-14-8)13-16-11(3,4)12(5,6)17-13/h7H,1-6H3

InChI Key

FLABVXTZFPMAMW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CN=C2C)C

Origin of Product

United States

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